Erbium acetate hydrate

Sol-gel synthesis Hydrothermal synthesis Precursor chemistry

Researchers and procurement managers face inconsistent solubility and residual contaminants when substituting erbium salts for advanced material synthesis. Erbium acetate hydrate solves this with controlled thermal decomposition to pure Er₂O₃ at 590 °C and moderate solubility in water, ethanol, and 2-methoxyethanol. - **Clean oxide yield**: Acetate ligands decompose to volatile byproducts, avoiding halide/nitrate residues that poison catalysts or degrade optical ceramics. - **Phase-pure β-NaYF₄:Yb³⁺,Er³⁺ UCNPs** via high-temperature colloidal synthesis (oleic acid/1-octadecene). - **Uniform Er³⁺ doping** for MCVD optical fiber preforms - minimizes quenching impurities in EDFA telecom components.

Molecular Formula C6H20ErO10
Molecular Weight 419.48 g/mol
Cat. No. B12061041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium acetate hydrate
Molecular FormulaC6H20ErO10
Molecular Weight419.48 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er]
InChIInChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2
InChIKeySJIMNYNTHDVHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Acetate Hydrate: High-Purity Precursor


Erbium acetate hydrate, typically available as the tetrahydrate Er(CH₃COO)₃·4H₂O (CAS 15280-57-6) or as a variably hydrated powder Er(O₂C₂H₃)₃·xH₂O (CAS 207234-04-6), is a crystalline rare earth salt of erbium . It is characterized by a pale pink to violet appearance and moderate solubility in water and polar organic solvents . This compound is widely employed as a precursor for erbium-doped optical materials, high-purity erbium oxide (Er₂O₃), and in various solution-based synthesis techniques, including sol-gel processing, thin-film deposition, and nanomaterial fabrication [1]. Its commercial availability at high purities (≥99.9% trace metals basis) makes it a key starting material for research and industrial applications demanding controlled erbium incorporation .

1 High-purity precursor for sol-gel and solution-based thin-film deposition
2 Thermally decomposable to clean Er₂O₃ for ceramic and catalyst synthesis
3 Suitable for controlled upconversion nanoparticle synthesis (NaYF₄:Yb,Er)

Why Erbium Acetate Hydrate Cannot Be Substituted


Direct substitution of erbium acetate hydrate with other common erbium salts—such as erbium chloride, erbium nitrate, or erbium carbonate—is often not feasible due to fundamentally different chemical and physical properties that dictate their utility in specific synthetic protocols [1]. Key differentiators include solubility profiles (water-insoluble carbonates vs. soluble acetates) , thermal decomposition pathways (multi-step, predictable acetate decomposition yielding clean Er₂O₃ vs. the distinct behaviors of chlorides and nitrates) [1][2], and compatibility with non-aqueous sol-gel and hydrothermal methods where the acetate counterion provides favorable complexation and organic solvent solubility . These intrinsic differences critically impact product purity, morphology control in nanomaterial synthesis, and the efficiency of thin-film deposition processes, thereby making erbium acetate hydrate a uniquely suitable precursor for a defined set of advanced material applications.

Solubility profile differs: acetate is moderately soluble; carbonates and oxalates are insoluble, limiting solution-based processing.
Thermal decomposition pathway and residues vary; chlorides may leave corrosive Cl⁻ residues, affecting oxide purity.
Acetate counterion enables specific phase control in nanoparticle synthesis; nitrates or chlorides often require different conditions.

Erbium Acetate Hydrate: Quantitative Differentiators


Solubility Advantage for Solution Synthesis

Erbium acetate hydrate exhibits a critical solubility advantage over erbium carbonate and erbium oxalate, which are insoluble in water and common organic solvents. In contrast, erbium acetate hydrate is moderately soluble in water and organic solvents, making it the preferred precursor for solution-based processing techniques where uniform ion distribution is required .

Solubility Advantage
Head-to-head
Moderately soluble vs Insoluble (carbonate/oxalate)
Supports solution-based processing; solubility context
Data to verify; ambient conditions
Sol-gel synthesis Hydrothermal synthesis Precursor chemistry Materials processing

Predictable Thermal Decomposition to Erbium Oxide

The thermal decomposition of erbium acetate tetrahydrate proceeds through a well-characterized multi-step pathway, yielding high-purity Er₂O₃ as the final product at 590 °C [1]. This defined sequence—dehydration at 90 °C, decomposition to intermediates at 310–390 °C, and final oxide formation at 590 °C—allows for precise control over the calcination process. This behavior is distinct from other salts like erbium chloride or nitrate, which may have different decomposition temperatures and can leave behind corrosive or difficult-to-remove anionic residues (e.g., chloride) .

Predictable Decomposition
Reported
Er₂O₃ formed at 590 °C (multi-step)
Facilitates high-purity oxide synthesis; clean byproducts
Static air; compare with oxalate >600 °C
Thermal analysis Ceramics Oxide synthesis Catalyst preparation

Phase-Controlled Synthesis of Upconversion Nanoparticles

The use of rare-earth acetate precursors, including erbium acetate hydrate, is a key enabling factor for the phase-, shape-, and size-controlled synthesis of hexagonal-phase NaYF₄:Yb³⁺,Er³⁺ upconversion nanoparticles (UCNPs) [1]. The study demonstrates that using acetates facilitates a dissolution/recrystallization mechanism that drives the crucial transition from the cubic to the more efficient hexagonal phase, a transformation that can be challenging to achieve with other common precursors like chlorides or nitrates under identical conditions. The reaction temperature, time, and solvent ratio can be systematically adjusted with acetates to control the final nanoparticle morphology and size [1].

Phase Control in UCNPs
Cross-study comparable
Hexagonal-phase NaYF₄:Yb,Er achieved via acetate route
Enables efficient upconversion; dissolution/recrystallization mechanism
High-temp organic solvent synthesis
Upconversion nanoparticles Nanomaterials synthesis Phase control Lanthanide doping

Emission for Optical Amplification

While the ⁴I₁₃/₂ → ⁴I₁₅/₂ emission band of Er³⁺ at approximately 1530 nm is an intrinsic property of the erbium ion, erbium acetate hydrate serves as a critical high-purity, soluble precursor for incorporating these active ions into optical host matrices [1]. The compound's solubility in water and organic solvents allows for its use in sol-gel and solution-doping techniques to fabricate erbium-doped fibers and waveguides for optical amplifiers . This is a class-level advantage of the Er³⁺ ion over other lanthanides (e.g., Nd³⁺ at ~1060 nm, Tm³⁺ at ~1800 nm) for telecommunications, but the acetate form is specifically chosen as a precursor due to its favorable processing characteristics compared to alternative erbium salts [1].

Emission for Amplifiers
Class-level
1530 nm (Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂)
Matches fiber minimum-loss window; precursor purity affects gain
Intrinsic Er³⁺ property; host-dependent
Optical amplification Telecommunications Fiber lasers Erbium-doped fiber amplifiers (EDFAs)

Erbium Acetate Hydrate: High-Value Applications


Erbium-Doped Thin Films via Sol-Gel

The moderate solubility of erbium acetate hydrate in water and organic solvents like ethanol and 2-methoxyethanol makes it an ideal precursor for non-aqueous and aqueous sol-gel processes [1]. Unlike insoluble carbonates or oxalates, the acetate can be dissolved to form a homogeneous precursor solution, ensuring a uniform distribution of Er³⁺ ions within the resulting gel network and final thin film. This method has been specifically employed for depositing Er³⁺/Yb³⁺:LiNbO₃ thin films on sapphire substrates for optical waveguide applications [1]. The ability to form clear, stable solutions is a direct consequence of the solubility advantage established in Section 3, Evidence Item 1.

High-Purity Erbium Oxide Synthesis

The well-defined thermal decomposition pathway of erbium acetate hydrate to Er₂O₃ at 590 °C, as quantified in Section 3, Evidence Item 2, is leveraged for the production of high-purity erbium oxide [2][3]. The decomposition of the organic acetate ligand yields volatile byproducts, leaving behind a clean oxide product. This contrasts with the use of erbium chloride, which may leave chloride residues that can degrade the performance of optical ceramics or act as catalyst poisons. The resulting Er₂O₃ is a critical component in specialty ceramics, phosphors, and as a catalyst support or active phase itself .

Upconversion Nanoparticle Synthesis

As demonstrated in Section 3, Evidence Item 3, erbium acetate hydrate is a crucial precursor for the synthesis of phase-pure hexagonal NaYF₄:Yb³⁺,Er³⁺ upconversion nanoparticles [4]. The acetate ligand is thought to influence the nucleation and growth kinetics, promoting the dissolution/recrystallization mechanism required for the formation of the highly luminescent β-phase. This application directly benefits from the precursor's solubility in organic solvents (like oleic acid/1-octadecene) used in high-temperature colloidal synthesis. These UCNPs are actively researched for use in bioimaging, anti-counterfeiting, and photodynamic therapy.

Dopant for Erbium-Doped Fiber Amplifiers

While the 1530 nm emission is an intrinsic Er³⁺ property (Section 3, Evidence Item 4), erbium acetate hydrate is frequently selected as a high-purity, soluble source of erbium for doping the core of optical fibers [5]. Its solubility allows for uniform incorporation of Er³⁺ ions into the silica glass matrix during the modified chemical vapor deposition (MCVD) or solution-doping processes used in fiber fabrication. The high purity available for the acetate salt minimizes the introduction of quenching impurities that could otherwise reduce the gain and increase the noise figure of the resulting EDFA, a critical component in global telecommunications infrastructure.

Application
Selection Property
Validation Focus
Sol-Gel Thin Films
Solubility in polar organic solvents
Homogeneous doping efficiency
High-Purity Er₂O₃ Synthesis
Predictable thermal decomposition
Oxide purity and residue analysis
Upconversion Nanoparticles
Acetate-mediated phase control
Hexagonal phase purity and size
Erbium-Doped Fiber Amplifiers
High-purity soluble Er³⁺ source
Gain and noise figure performance

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